molecular formula C23H20N2O6 B2932402 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898456-30-9

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2932402
CAS RN: 898456-30-9
M. Wt: 420.421
InChI Key: TZWHQNDFTAIUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzo[d][1,3]dioxole group, an indoline group, a pyranone group, and an acetamide group. These groups are common in many bioactive compounds and pharmaceuticals .

Scientific Research Applications

Radioligand Development for A2B Adenosine Receptors

A compound with a similar structure, MRE 2029-F20, has been identified as a selective antagonist ligand for A2B adenosine receptors. For use as a radioligand, its precursor was synthesized and tritiated, showing a KD value of 1.65±0.10 nM and Bmax value of 36±4 fmol/mg protein when bound to human A2B receptors expressed in CHO cells. This highlights its utility for the pharmacological characterization of the A2B adenosine receptor subtype (Baraldi et al., 2004).

Anticonvulsant Activity of Indoline Derivatives

Research on indoline derivatives, including those with an acetamide moiety, has shown significant anticonvulsant activity. A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide compounds were synthesized, with one showing notable efficacy against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. In silico molecular docking studies established interactions with Na+ channel and GABAA receptors, highlighting the potential of these compounds in anticonvulsant therapy (Nath et al., 2021).

Anti-inflammatory Drug Design

An indole acetamide derivative was synthesized and characterized for its anti-inflammatory properties through in silico modeling, targeting cyclooxygenase COX-1 and 2 domains. The compound's three-dimensional structure was determined using single crystal X-ray diffraction studies, with further analysis through density functional theory calculations and Hirshfeld surface analysis to investigate stability and intermolecular interactions (Al-Ostoot et al., 2020).

Synthesis of Novel 2-Pyrone Derivatives

A study on the synthesis of new compounds, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, highlighted the crystal structures and computational studies of these molecules. The synthesis process and theoretical parameters were analyzed through density functional theory (DFT), providing insights into significant intermolecular interactions and potential for various pharmaceutical applications (Sebhaoui et al., 2020).

Antioxidant Activity of Coordination Complexes

Research involving pyrazole-acetamide derivatives synthesized coordination complexes with significant antioxidant activity. The study encompassed the synthesis and characterization of these complexes, showcasing their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c26-19-10-17(11-25-8-7-15-3-1-2-4-18(15)25)28-12-22(19)29-13-23(27)24-16-5-6-20-21(9-16)31-14-30-20/h1-6,9-10,12H,7-8,11,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWHQNDFTAIUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.